![molecular formula C21H23NO4 B1520517 tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate CAS No. 914349-14-7](/img/structure/B1520517.png)
tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate
Overview
Description
The compound “tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate” is a complex organic molecule. It contains a tert-butyl group, which is a simple hydrocarbon moiety known for its unique reactivity pattern due to its crowded structure . This group has been used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Synthesis Analysis
The synthesis of compounds containing a tert-butyl group can be achieved through various methods. One such method involves the use of a CuBr/ N,N, N ‘, N ‘ ‘, N ‘ ‘-pentamethyldiethylenetriamine catalyst system in conjunction with an alkyl bromide as the initiator . This process is known as Atom Transfer Radical Polymerization (ATRP) and has been used to synthesize tert-butyl acrylate . Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .Molecular Structure Analysis
The molecular structure of “tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate” is complex, with the tert-butyl group contributing to its unique structure . The tert-butyl group is equivalent to 2- methyl propane minus one hydrogen atom from carbon 2 .Chemical Reactions Analysis
The tert-butyl group in the compound exhibits a unique reactivity pattern. It has been used in various chemical transformations, and its crowded structure elicits a unique reactivity pattern . For instance, the Atom Transfer Radical Polymerization (ATRP) of tert-butyl acrylate has been reported .Scientific Research Applications
Synthesis of Complex Organic Molecules
This compound is often used as an intermediate in the synthesis of complex organic molecules due to its reactive functional groups. The benzyloxy and hydroxymethyl groups are versatile handles that can be modified through various chemical reactions, enabling the construction of diverse molecular architectures .
Pharmaceutical Research
In pharmaceutical research, the compound serves as a building block for the synthesis of potential drug candidates. Its structure is particularly useful in the creation of molecules with indole cores, which are common in many pharmacologically active compounds .
Material Science
The tert-butyl group in the compound can be employed to introduce steric congestion and conformational rigidity in organometallic molecules. This is valuable in material science for designing molecules with specific physical properties .
Biological Chemistry
The tert-butyl group’s unique reactivity pattern is leveraged in biological chemistry. It is used in biosynthetic pathways and biodegradation processes, and it may also find applications in biocatalytic processes due to its steric properties .
Proteomics Research
For proteomics research, the compound is utilized for its ability to undergo selective reactions at the benzylic position. This allows for the targeted modification of proteins and peptides, which is crucial in understanding protein function and interaction .
Chemical Synthesis
In chemical synthesis, the compound’s tert-butyl ester group is a protective group that can be selectively deprotected under mild conditions. This feature is particularly useful in multi-step synthetic routes where certain functional groups need to be temporarily masked .
Inflammation Treatment Research
There is potential use of this compound in the preparation of arylpiperidinones, which are being researched for the treatment of inflammation. This highlights the compound’s role in the development of new therapeutic agents .
Catalysis
The tert-butyl group can act as a functional group in catalysis, particularly in non-directed catalytic hydroxylation of primary C−H bonds. This application is significant in late-stage functionalization of molecules, which is a powerful tool in drug development .
properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-5-phenylmethoxyindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-12-16(13-23)18-11-17(9-10-19(18)22)25-14-15-7-5-4-6-8-15/h4-12,23H,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIAACLRYAZNPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OCC3=CC=CC=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654328 | |
Record name | tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate | |
CAS RN |
914349-14-7 | |
Record name | 1,1-Dimethylethyl 3-(hydroxymethyl)-5-(phenylmethoxy)-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914349-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.